alpha-Phenylcinnamic acid

Description

The exact mass of the compound alpha-Phenylcinnamic acid is 224.083729621 g/mol and the complexity rating of the compound is 281. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['83528', '40614']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Phenylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Phenylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

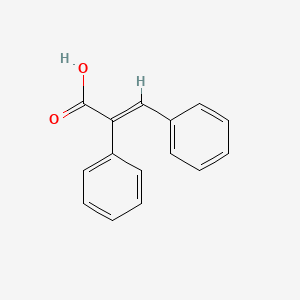

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871015 | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-48-5, 3368-16-9 | |

| Record name | (E)-α-Phenylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-diphenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of α-Phenylcinnamic acid synthesis

The -Phenylcinnamic Acid Paradigm: From Oglialoro’s Retrospect to Palladium Catalysis

Executive Summary & Core Directive

-Phenylcinnamic acidcis-stilbenesThis technical guide moves beyond a simple procedural list. It analyzes the stereochemical causality of the classical Oglialoro-Perkin synthesis—which kinetically favors the sterically congested cis-diphenyl isomer—and contrasts it with modern Palladium-catalyzed cross-coupling methods that offer thermodynamic control.

Historical Foundation: The Oglialoro-Perkin Condensation

While William Henry Perkin established the condensation of aromatic aldehydes with acid anhydrides in 1868, it was Oglialoro (1878) who specifically adapted this for phenylacetic acid derivatives.

The Mechanistic Paradox (Stereoselectivity)

The synthesis of

-

The Reaction: Benzaldehyde + Phenylacetic Acid + Acetic Anhydride + Triethylamine (Base).[1][2][3]

-

The Product: Predominantly the (E)-isomer .[1]

-

The Paradox: In the (E)-isomer, the two bulky phenyl rings are cis to each other (syn-planar), creating significant steric strain.

-

The Explanation: The reaction proceeds under kinetic control . The elimination of the acetoxy group from the intermediate aldol species follows an anti-elimination pathway. The conformation of the intermediate required for this elimination forces the phenyl groups into a cis arrangement in the final olefin.

Standardized Protocol (Based on Buckles & Bremer, Org. Syn.)

This protocol is the industry standard for generating the (E)-isomer scaffold.

Reagents:

-

Benzaldehyde (Freshly distilled): 0.40 mol[2]

-

Phenylacetic acid: 0.40 mol[2]

-

Acetic Anhydride: 0.80 mol (Excess serves as solvent and dehydrating agent)

-

Triethylamine (Et

N): 0.40 mol (Catalyst)

Workflow:

-

Charge: Combine reagents in a round-bottom flask.

-

Reflux: Heat gently at reflux for 5 hours. Critical Step: The formation of the mixed anhydride (phenylacetic-acetic anhydride) is the rate-determining precursor.

-

Hydrolysis: Steam distill the mixture to remove unreacted benzaldehyde. The residue solidifies upon cooling.

-

Purification: Dissolve the solid in hot 95% ethanol. Treat with decolorizing carbon.[2] Acidify the filtrate with 6N HCl to precipitate the free acid.

-

Crystallization: Recrystallize from aqueous ethanol.

-

Yield: ~55-60%

-

Melting Point: 172–173°C (Corresponds to the (E)-isomer).

-

Mechanistic Visualization

The following diagram details the pathway from the mixed anhydride generation to the specific anti-elimination that dictates the stereochemistry.

Figure 1: The Oglialoro-Perkin pathway. Note that the elimination step locks the phenyl rings into a cis-configuration (E-isomer) due to the transition state geometry.

Modern Evolution: The Catalytic Era

While the Perkin reaction is robust, it suffers from poor atom economy and harsh conditions. Modern drug development utilizes Palladium-catalyzed cross-coupling to access this scaffold with higher precision and functional group tolerance.

The Heck and Suzuki Routes

Modern retrosynthesis disconnects the

-

Heck Reaction: Coupling of an aryl halide with an acrylic acid derivative.

-

Challenge: Standard Heck coupling of cinnamic acid with Ph-X usually occurs at the

-position. -

Solution: Use of

-phenylacrylic acid coupled with aryl halides, or oxidative Heck reactions.

-

-

Suzuki-Miyaura: Coupling of

-bromo-cinnamic esters with phenylboronic acid. This allows for the synthesis of the thermodynamically stable (Z)-isomer (Phenyls trans) if desired, or retention of stereochemistry depending on the vinyl halide geometry.

Comparative Analysis: Classical vs. Modern

| Feature | Oglialoro-Perkin (Classical) | Pd-Catalyzed (Modern) |

| Primary Mechanism | Aldol Condensation + Elimination | Oxidative Addition / Reductive Elimination |

| Stereoselectivity | (E)-Selective (Kinetic). Phenyls are cis. | Tunable (depends on ligand/substrate). |

| Atom Economy | Low (Requires excess anhydride) | High (Catalytic cycle) |

| Substrate Tolerance | Low (Sensitive to base/heat) | High (Tolerates -OH, -NH2, Heterocycles) |

| Key Application | Large-scale preparation of cis-stilbene precursors. | Late-stage functionalization of drug candidates. |

Catalytic Cycle Visualization

The modern approach relies on the Pd(0)/Pd(II) cycle. The diagram below illustrates a Suzuki coupling approach to the scaffold.

Figure 2: Palladium catalytic cycle (Suzuki-Miyaura) for the synthesis of

References

-

Buckles, R. E., & Bremer, K. (1953).

-Phenylcinnamic Acid.[1][2][3][4][5] Organic Syntheses, 33, 70; Collective Vol. 4, 777. -

Perkin, W. H. (1868).[6][7] On the artificial production of coumarin and formation of its homologues.[6][8][9][10] Journal of the Chemical Society, 21, 53–61.[6]

-

Oglialoro, A. (1878). Gazzetta Chimica Italiana, 8, 429.[2] (Foundational modification citation).

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[11][12] Mini-Reviews in Medicinal Chemistry, 12(8).

- Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. longdom.org [longdom.org]

- 9. organicreactions.org [organicreactions.org]

- 10. longdom.org [longdom.org]

- 11. mdpi.com [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

α-Phenylcinnamic acid physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of α-Phenylcinnamic Acid

Abstract

α-Phenylcinnamic acid (2,3-diphenylpropenoic acid) is a pivotal unsaturated carboxylic acid characterized by a stilbene backbone. Its utility as a precursor and intermediate in the synthesis of pharmaceuticals and other high-value organic compounds makes a thorough understanding of its physicochemical properties essential for researchers.[1] This guide provides a comprehensive overview of the chemical identity, structural isomers, physical properties, spectroscopic profile, and chemical reactivity of α-phenylcinnamic acid. Furthermore, it details field-proven protocols for its synthesis and purification, outlines key analytical methodologies, and discusses critical safety and handling considerations. This document is intended to serve as a primary technical resource for scientists engaged in chemical research and drug development.

Chemical Identity and Structure

α-Phenylcinnamic acid is an organic compound that features a carboxylic acid moiety and two phenyl groups attached to a carbon-carbon double bond.[1] This substitution pattern gives rise to geometric isomerism, resulting in two distinct diastereomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[2] The spatial arrangement of the bulky phenyl groups and the carboxyl group significantly influences the physical properties and chemical reactivity of each isomer.

-

IUPAC Name: (2E)-2,3-diphenylprop-2-enoic acid / (2Z)-2,3-diphenylprop-2-enoic acid

-

Common Names: trans-α-Phenylcinnamic acid / cis-α-Phenylcinnamic acid, α-Stilbenecarboxylic acid[3][4]

-

Molecular Formula: C₁₅H₁₂O₂[2]

-

Molecular Weight: 224.26 g/mol [2]

The fundamental structures of the (E) and (Z) isomers are depicted below. The key differentiator is the relative orientation of the highest-priority substituents on either side of the C=C double bond. For the (E)-isomer, they are on opposite sides, whereas for the (Z)-isomer, they are on the same side.

Caption: Chemical structures of the (E) and (Z) isomers of α-Phenylcinnamic acid.

Physicochemical Properties: A Tale of Two Isomers

The stereochemistry of α-phenylcinnamic acid profoundly impacts its physical properties. The (Z)-isomer, where the two phenyl groups are cis to each other, exhibits greater steric hindrance, leading to a less stable, higher-energy conformation compared to the (trans)-isomer. This difference is reflected in their melting points, acidity, and solubility.[2] A summary of these key properties is presented below.

| Property | (Z)-isomer (cis) | (E)-isomer (trans) | Source(s) |

| CAS Number | 91-47-4 | 91-48-5 | [2][3][4] |

| Appearance | Silky needles | Stout prisms | [2] |

| Melting Point | 172–174 °C | 138–139 °C | [2][5] |

| pKa (in 60% ethanol) | 6.1 | 4.8 | [2] |

| Solubility | Soluble in hot water, methanol, ethanol, isopropanol, ether, benzene. | More soluble than the cis-form in common organic solvents. | [2] |

| UV-Vis λmax (in ethanol) | 223 nm, 280 nm | 222 nm, 289 nm | [2] |

Expertise & Experience Insight: The significant difference in melting points is a critical parameter for characterization. A product synthesized via the Perkin reaction, which preferentially yields the (Z)-isomer, should exhibit a sharp melting point around 172-174 °C.[5] Any depression or broadening of this range may suggest the presence of the lower-melting (E)-isomer as an impurity. Similarly, the pKa difference is noteworthy; the (E)-isomer is a considerably stronger acid. This can be attributed to the more planar conformation of the (E)-isomer, which allows for better delocalization of the carboxylate anion's negative charge across the conjugated system.

Spectroscopic Profile: The Analyst's Fingerprint

Spectroscopic analysis provides an unambiguous structural "fingerprint" for α-phenylcinnamic acid.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid and the unsaturated, aromatic framework. While spectra are similar for both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak appears around 1700-1680 cm⁻¹. Conjugation with the C=C double bond and the phenyl ring shifts this to a slightly lower wavenumber compared to a saturated carboxylic acid.[6]

-

C=C Stretch (Alkene): An absorption of medium intensity is observed around 1630-1620 cm⁻¹.[6]

-

C=C Stretches (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers. The chemical environment of the vinylic proton and the carbons of the double bond are highly sensitive to the stereochemistry.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm, due to the acidic nature of the proton.[7]

-

Aromatic Protons (-C₆H₅): A complex series of multiplets will appear in the aromatic region, generally between 7.0 and 8.0 ppm, integrating to 10 protons.

-

Vinylic Proton (=CH-): A singlet will be present, with its chemical shift being highly diagnostic of the isomer. Due to anisotropic effects, the chemical shift of this proton will differ significantly between the (E) and (Z) forms.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is typically found in the 165-175 ppm range.[8]

-

Alkene Carbons (=C<): Two distinct signals for the sp² carbons of the double bond will be observed, typically between 120-150 ppm. Their precise chemical shifts are dependent on the isomer.

-

Aromatic Carbons (-C₆H₅): Multiple signals will be present in the 125-140 ppm range, corresponding to the carbons of the two phenyl rings.

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides key information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is readily observed at m/z = 224, confirming the molecular formula C₁₅H₁₂O₂.[3]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-•OH): A peak at m/z = 207.

-

Loss of a carboxyl group (-•COOH): A prominent peak at m/z = 179, resulting from the loss of 45 Da.

-

Decarboxylation (-CO₂): A significant fragment is often seen at m/z = 178, corresponding to the [M-CO₂]⁺• ion (stilbene radical cation). This is a very common fragmentation pathway for cinnamic acid derivatives.[9]

-

Synthesis and Purification Protocols

The most reliable and commonly cited method for producing α-phenylcinnamic acid is a modification of the Perkin reaction.[10] The following protocol is adapted from Organic Syntheses, a highly trusted and peer-vetted source, and preferentially yields the thermodynamically more stable (Z)-isomer (cis).[2]

Synthesis of (Z)-α-Phenylcinnamic Acid

This procedure details the condensation of benzaldehyde with phenylacetic acid, using triethylamine as a basic catalyst and acetic anhydride as a dehydrating agent.

Caption: Workflow for the synthesis and purification of (Z)-α-Phenylcinnamic acid.

Step-by-Step Methodology:

-

Reagent Combination: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde (42.4 g, 0.40 mol), phenylacetic acid (54.6 g, 0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).

-

Reaction: Gently heat the mixture under reflux for 5 hours. Causality Note: The triethylamine deprotonates the phenylacetic acid to form a reactive enolate, which then attacks the benzaldehyde carbonyl. The acetic anhydride serves to trap the intermediate alkoxide and drive the reaction towards the dehydrated product.

-

Workup - Steam Distillation: After reflux, configure the apparatus for steam distillation. Distill the mixture with steam until the distillate is no longer cloudy. This step effectively removes unreacted benzaldehyde and other volatile byproducts.

-

Isolation of Crude Product: Cool the aqueous residue in the flask. Decant the supernatant liquid away from the solidified crude product.

-

Purification - Recrystallization: a. Dissolve the crude solid in 500 mL of hot 95% ethanol. b. To the hot ethanolic solution, add 500 mL of water (including the decanted liquid from the previous step). c. Heat the mixture to boiling and add 2 g of decolorizing carbon to remove colored impurities. d. Perform a hot filtration to remove the carbon. e. Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid. This protonates the carboxylate salt, causing the acid to precipitate. f. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. g. Collect the purified crystals by vacuum filtration and wash with cold aqueous ethanol. Dry the product to yield pure (Z)-α-phenylcinnamic acid (Typical m.p. 172–173 °C).

Analytical Methodologies

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the (E) and (Z) isomers of α-phenylcinnamic acid. Due to their non-polar character, a reverse-phase method is highly effective.

Protocol: Reverse-Phase HPLC Analysis

While a specific validated method for α-phenylcinnamic acid is not available in the immediate search results, a standard method for separating related cinnamic acid isomers can be readily adapted and serves as an excellent starting point for method development.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically most effective.

-

Solvent A: Water with 0.1% Acetic Acid or Formic Acid (to ensure the carboxylic acid is protonated).

-

Solvent B: Acetonitrile or Methanol.

-

Suggested Gradient: Start with a higher concentration of Solvent A (e.g., 70%) and gradually increase the concentration of Solvent B over 15-20 minutes. The less polar (E)-isomer will generally have a longer retention time than the more polar (Z)-isomer.[11]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detector set to a wavelength where both isomers have strong absorbance, such as 280 nm or 289 nm.[2]

-

System Validation: This self-validating protocol requires running authentic standards of both the (E) and (Z) isomers to confirm their respective retention times and establish calibration curves for accurate quantification.

Safety and Handling

α-Phenylcinnamic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12]

References

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

LookChem. (n.d.). alpha-Phenylcinnamic acid 91-48-5 wiki. Retrieved from [Link]

-

DrugFuture. (n.d.). alpha-Phenylcinnamic Acid. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). alpha-Phenylcinnamic acid, (Z)-. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). alpha-Phenylcinnamic acid, (E)-. Retrieved from [Link]

-

Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 564(1-3), 485-491. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

ResearchGate. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. alpha-Phenylcinnamic Acid [drugfuture.com]

- 3. alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alpha-Phenylcinnamic acid(91-48-5) MS [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]

spectroscopic characterization of α-Phenylcinnamic acid

Spectroscopic Characterization of -Phenylcinnamic Acid

An In-Depth Technical Guide for Drug Development & Structural Chemistry

Executive Summary

This guide provides a definitive spectroscopic roadmap for distinguishing these isomers and validating the molecular structure. By synthesizing data from UV-Vis, FTIR, NMR (

Part 1: Molecular Architecture & Isomerism

The stereochemistry of

-

(E)-Isomer (Major Product): The high-priority groups (Phenyl on

-carbon and Carboxyl on -

(Z)-Isomer (Minor Product): The high-priority groups are on the same side. The olefinic proton is trans to the carbonyl, resulting in a relatively shielded environment.

Isomer Visualization

The following diagram illustrates the structural logic and the critical steric interactions distinguishing the two forms.

Figure 1: Stereochemical relationships and physical properties of

Part 2: Spectroscopic Profiling (The Core)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for isomer assignment. The proximity of the olefinic proton to the carbonyl anisotropy cone in the (E)-isomer is the diagnostic signal.

Experimental Protocol:

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 10-15 mg/mL for

H; 30-50 mg/mL for -

Reference: TMS (0.00 ppm).

Diagnostic Logic:

In the (E)-isomer , the

Table 1: Comparative NMR Shifts (in DMSO-

| Nucleus | Assignment | (E)-Isomer Shift ( | (Z)-Isomer Shift ( | Mechanistic Insight |

| Vinyl H ( | 7.80 - 8.25 (s) | 7.10 - 7.35 (s) | Critical Diagnostic: Deshielding by cis-carbonyl in (E). | |

| -COOH | 12.5 - 13.0 (br s) | 12.5 - 13.0 (br s) | Exchangeable; broad due to H-bonding. | |

| Aromatic | 7.10 - 7.50 (m) | 7.00 - 7.40 (m) | Overlapping multiplets; integration confirms 10H. | |

| C=O (Carbonyl) | 168.5 | 167.2 | Conjugation efficiency varies with planarity. | |

| 139.2 | 137.5 | |||

| 132.5 | 133.8 | Shielding varies with phenyl ring orientation. |

2. Vibrational Spectroscopy (FTIR)

FTIR provides rapid functional group validation. While less specific for isomerism than NMR, the "fingerprint" region and Carbonyl stretch offer confirmation.

-

C=O Stretch: Appears at 1670–1685 cm

. This is lower than non-conjugated acids (typically 1710 cm -

C=C Stretch: A distinct band at 1620–1630 cm

, characteristic of the alkene double bond conjugated with aromatic rings. -

O-H Stretch: A broad, intense band from 2500–3300 cm

, indicative of the carboxylic acid dimer.

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural fingerprints through fragmentation.

-

Ionization: Electron Impact (EI, 70 eV) or ESI (Negative mode).

-

Molecular Ion (

): m/z 224 (Base peak or high intensity). -

Fragmentation Pattern:

-

m/z 224

179: Loss of the carboxylic acid moiety ( -

m/z 179

178: Loss of a hydrogen atom to form the diphenylacetylene radical cation or a phenanthrene-like cyclic structure. -

m/z 77: Phenyl cation

, confirming the presence of unsubstituted aromatic rings.

-

Part 3: Experimental Workflow & Synthesis Context

To ensure the guide is actionable, we detail the synthesis and purification workflow that yields the samples for characterization.

Protocol: Modified Perkin Condensation

-

Reagents: Benzaldehyde (1.0 eq), Phenylacetic acid (1.0 eq), Acetic Anhydride (excess), Triethylamine (base catalyst).

-

Reaction: Reflux at 140°C for 4-6 hours.

-

Workup:

-

Neutralize with HCl.

-

Precipitate the crude acid.

-

Recrystallization: Use Ethanol/Water. The (E)-isomer crystallizes first (mp 172°C). The filtrate contains the enriched (Z)-isomer.

-

Characterization Decision Tree The following workflow illustrates how to process a sample of unknown isomeric composition.

Figure 2: Analytical decision tree for isomeric identification.

Part 4: Applications in Drug Development

-

Kinase Inhibition: The scaffold mimics the ATP-binding pocket geometry in certain tyrosine kinases.

-

Antioxidants: Derivatives (especially hydroxylated forms) act as lipophilic antioxidants, protecting neuronal cells from oxidative stress [1].

-

Metabolic Disease:

-Phenylcinnamic acid derivatives have shown PPAR

References

-

Teixeira, J., et al. (2015). "Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants."[2] MedChemComm, 6, 1043-1053.[2] Link

-

Sharma, P., et al. (2011). "Cinnamic acid derivatives: A new chapter of various pharmacological activities." Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Link

-

PubChem. "alpha-Phenylcinnamic acid (Compound)."[3] National Library of Medicine. Link

-

Gadre, S.Y.[4] & Marathe, K.G. (1988). "Acid Catalysed Isomerisation of Z-alpha-Phenylcinnamic Acids." Synthetic Communications, 18(9), 1015-1027. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

1H NMR spectral analysis of α-Phenylcinnamic acid

Advanced 1H NMR Spectroscopic Characterization of -Phenylcinnamic Acid: Isomeric Differentiation and Structural Validation

Structural Basis & Stereochemical Context

The Stereochemical Paradox

To interpret the spectrum accurately, one must first master the nomenclature, which is often confused in older literature:

-

(

)-Isomer (Major Product): The two phenyl rings are cis to each other.[1] According to Cahn-Ingold-Prelog (CIP) priorities, the carboxyl group (-COOH) and the -

(

)-Isomer (Minor Product): The two phenyl rings are trans. The carboxyl group and the

The differentiation of these isomers relies heavily on the Anisotropic Effect of the carbonyl group on the vinylic proton.

Workflow: Synthesis to Spectrum

The origin of the sample dictates the isomeric ratio. The standard Perkin condensation favors the (

Figure 1: Synthetic pathway illustrating the origin of the predominant (E)-isomer, essential for anticipating the major signals in the NMR spectrum.

Experimental Protocol: Self-Validating Sample Preparation

To ensure high-fidelity data, the sample preparation must account for the hydrogen-bonding capability of the carboxylic acid and the solubility of the aromatic scaffold.

Solvent Selection Strategy

-

Chloroform-d (CDCl

):-

Pros: Excellent solubility for the non-polar aromatic backbone; distinct separation of aromatic signals.

-

Cons: The carboxylic acid proton (

) may appear broad or drift depending on concentration and water content.

-

-

DMSO-d

:-

Pros: Disrupts intermolecular dimer formation. The

proton appears as a sharp, distinct singlet very far downfield (~12–13 ppm), enabling accurate integration. -

Recommendation: Use DMSO-d

for quantitative purity analysis; use CDCl

-

Preparation Steps[1][2][3][4][5]

-

Massing: Weigh 10–15 mg of dry

-phenylcinnamic acid. -

Solvation: Add 0.6 mL of DMSO-d

(containing 0.03% TMS). -

Homogenization: Vortex until the solution is perfectly clear. Any suspension will broaden the aromatic multiplets.

-

Validation: Check the lock signal. If the lock is unstable, the sample may contain paramagnetic impurities (rare) or undissolved micro-particulates.

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of

Region 1: The Acidic Proton (10.0 – 13.0 ppm)

-

Signal: Broad singlet (CDCl

) or sharp singlet (DMSO-d -

Shift: Typically 12.5 – 12.9 ppm in DMSO-d

. -

Diagnostic Value: Confirms the presence of the free acid. If this peak is missing or shifted upfield (e.g., to 4-5 ppm), suspect salt formation or esterification.

Region 2: The Vinylic Proton (The "Isomer Teller")

This is the most critical signal for assigning stereochemistry.

-

Structure: The

-carbon holds one proton and one phenyl ring. -

Multiplicity: Singlet (s). There are no neighboring protons on the

-carbon. -

Isomeric Shift Logic:

-

(

)-Isomer: The vinylic proton is cis to the carboxyl group. The magnetic anisotropy of the carbonyl oxygen deshields this proton, pushing it downfield. -

(

)-Isomer: The vinylic proton is trans to the carboxyl group and cis to the

-

| Isomer | Configuration | Vinylic Proton | Rationale |

| ( | Ph/Ph cis | 7.85 – 7.95 | Deshielded by cis-Carbonyl |

| ( | Ph/Ph trans | 7.15 – 7.35 | Shielded relative to |

Region 3: The Aromatic Zone (7.0 – 7.6 ppm)

-

Integration: 10 Protons.

-

Pattern: Two mono-substituted phenyl rings.[2][3]

-

In the (

)-isomer , the two phenyl rings are sterically crowded (cis). This forces them to twist out of coplanarity with the double bond. -

Result: The aromatic peaks often appear as a complex, overlapping multiplet ("aromatic forest") rather than distinct doublets/triplets, centered around 7.1 – 7.4 ppm.

-

Decision Logic for Isomer Assignment

Use the following logic flow to validate your compound's identity and purity.

Figure 2: Logical decision tree for assigning stereochemistry based on the chemical shift of the

Summary of Chemical Shifts

The following table summarizes the expected shifts for the major (

| Proton Type | Multiplicity | Integration | Assignment Notes | |

| -COOH | 12.5 – 12.9 | Singlet (br) | 1H | Disappears on D |

| Vinylic ( | 7.85 – 7.95 | Singlet | 1H | Diagnostic peak. Sharp singlet. |

| Aromatic (Ortho) | 7.40 – 7.50 | Multiplet | ~4H | Protons closest to the alkene often distinct. |

| Aromatic (Meta/Para) | 7.10 – 7.40 | Multiplet | ~6H | Overlapping region. |

Troubleshooting & Common Artifacts

-

Missing Acid Peak: If the sample is wet (DMSO-d

is hygroscopic), the acidic proton can exchange with water, broadening into the baseline or merging with the water peak at ~3.3 ppm. Remedy: Dry the sample or add a drop of D -

Solvent Residuals:

-

DMSO: Quintet at 2.50 ppm.

-

Water (in DMSO): Variable singlet around 3.33 ppm.

-

Acetic Acid/Anhydride: If the sample is a crude Perkin product, look for singlets at ~2.0 ppm (acetate methyls).

-

-

Rotational Barriers: At low temperatures, the rotation of the phenyl rings may be restricted, causing broadening of the aromatic signals. Standard acquisition at 298K is usually sufficient, but variable-temperature (VT) NMR can resolve dynamic processes if peaks are unexpectedly broad.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5352661, alpha-Phenylcinnamic acid. PubChem. Available at: [Link]

-

Reich, H. J. (University of Wisconsin-Madison).[4] Proton NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]5]

-

Organic Syntheses. Coll. Vol. 4, p.777 (1963); Vol. 33, p.70 (1953). alpha-Phenylcinnamic Acid.[6][7][3][8][9][10] Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. unn.edu.ng [unn.edu.ng]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]

- 9. alpha-Phenylcinnamic Acid [drugfuture.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of α-Phenylcinnamic Acid Isomers

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (E) and (Z) isomers of α-phenylcinnamic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of stereochemical influences on ¹³C NMR chemical shifts, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data. By integrating established principles with practical insights, this guide serves as an essential resource for the structural elucidation and isomeric differentiation of this important class of compounds.

Introduction: The Significance of Stereoisomerism in α-Phenylcinnamic Acid

α-Phenylcinnamic acid, also known as 2,3-diphenylpropenoic acid, is a substituted unsaturated carboxylic acid with a molecular structure that gives rise to geometric isomerism. The presence of two different phenyl groups and a carboxylic acid group attached to the carbon-carbon double bond results in two distinct stereoisomers: the (E)-isomer, where the phenyl groups are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side.

The spatial arrangement of the bulky phenyl groups and the polar carboxylic acid moiety significantly influences the physicochemical and biological properties of these isomers. In the context of drug development and materials science, the ability to unambiguously identify and quantify the individual (E) and (Z) isomers is paramount. ¹³C NMR spectroscopy emerges as a powerful and indispensable tool for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment. This guide will illuminate the nuances of ¹³C NMR as applied to the stereochemical analysis of α-phenylcinnamic acid.

Theoretical Framework: Understanding Stereochemical Effects on ¹³C NMR Chemical Shifts

The differentiation of the (E) and (Z) isomers of α-phenylcinnamic acid by ¹³C NMR is rooted in the distinct magnetic environments experienced by the carbon nuclei in each configuration. The primary factors governing these differences are steric compression (the gamma-gauche effect) and anisotropic effects arising from the phenyl rings.

In the (Z)-isomer, the two phenyl rings and the carboxylic acid group are in close proximity, leading to significant steric hindrance. This steric compression forces the phenyl rings out of coplanarity with the double bond to a greater extent than in the (E)-isomer. This non-planarity has two major consequences that are observable in the ¹³C NMR spectrum:

-

Shielding of Olefinic and Carboxyl Carbons: The steric crowding in the (Z)-isomer can lead to a shielding effect on the carbon atoms of the double bond and the carboxyl group, causing their signals to appear at a lower chemical shift (upfield) compared to the (E)-isomer. This is a manifestation of the gamma-gauche effect, where a substituent in a gamma position and in a gauche conformation relative to a carbon atom causes an upfield shift.

-

Anisotropic Effects: The magnetic field generated by the circulating π-electrons of the phenyl rings is anisotropic. Depending on the orientation of a given carbon nucleus relative to the phenyl rings, its resonance can be shifted either downfield (deshielded) or upfield (shielded). The different torsional angles of the phenyl rings in the (E) and (Z) isomers result in distinct anisotropic effects on the various carbon atoms.

The interplay of these steric and electronic effects results in a unique ¹³C NMR fingerprint for each isomer, allowing for their unequivocal identification.

Diagrammatic Representation of (E) and (Z) Isomers

Caption: Steric relationship of substituents in (E) and (Z) isomers.

¹³C NMR Spectral Data of α-Phenylcinnamic Acid Isomers

While a comprehensive, publicly available, and fully assigned ¹³C NMR dataset for both isomers of α-phenylcinnamic acid is not readily found in the literature, data from related compounds and general principles allow for a reliable prediction and interpretation of their spectra. A study by Pálinkó et al. investigated the ¹³C NMR spectra of these isomers in superacidic media, confirming that the technique is sensitive to the stereochemistry.

Based on the principles outlined in the previous section and data from analogous structures, the following table summarizes the expected ¹³C NMR chemical shift ranges for the key carbon atoms in the (E) and (Z) isomers of α-phenylcinnamic acid.

| Carbon Atom | Expected Chemical Shift (ppm) - (E)-isomer | Expected Chemical Shift (ppm) - (Z)-isomer | Rationale for Difference |

| C=O (Carboxyl) | ~168-172 | ~166-170 | The carboxyl carbon in the (Z)-isomer is expected to be slightly shielded (upfield shift) due to steric interactions with the proximate phenyl ring. |

| Cα (alpha-carbon) | ~130-135 | ~128-133 | Similar to the carboxyl carbon, the alpha-carbon in the (Z)-isomer is likely shielded by the nearby phenyl group. |

| Cβ (beta-carbon) | ~140-145 | ~138-143 | The beta-carbon in the (Z)-isomer is also expected to show a slight upfield shift due to steric effects. |

| C-ipso (Phenyl) | ~134-140 | ~132-138 | The chemical shifts of the ipso-carbons of the phenyl rings will be influenced by the overall electronic distribution and conformation, with the (Z)-isomer likely showing more complex splitting or broadening. |

| C-ortho/meta/para | ~127-130 | ~126-129 | The aromatic carbons will exhibit shifts consistent with substituted benzene rings, with minor variations between the isomers due to differences in conjugation and anisotropic effects. |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality and reproducible ¹³C NMR data for α-phenylcinnamic acid isomers, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for α-phenylcinnamic acid. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if solubility is a concern. The choice of solvent can slightly influence the chemical shifts, so it is crucial to be consistent.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the α-phenylcinnamic acid isomer in 0.5-0.7 mL of the deuterated solvent. This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): 200-250 ppm (to cover the entire range of expected carbon signals).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quantitative analysis of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Workflow for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring ¹³C NMR spectra.

Data Analysis and Interpretation

Peak Assignment

The assignment of the peaks in the ¹³C NMR spectrum to the specific carbon atoms in the molecule is a critical step. This can be achieved through a combination of the following methods:

-

Chemical Shift Prediction: Utilize ¹³C NMR prediction software or databases to obtain theoretical chemical shifts. These predictions, while not always perfectly accurate, provide a good starting point for assignments.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.

-

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons, allowing for unambiguous assignments. HSQC correlates directly bonded C-H pairs, while HMBC shows correlations between carbons and protons that are two or three bonds apart.

Differentiating (E) and (Z) Isomers

As discussed in the theoretical section, the key to differentiating the (E) and (Z) isomers lies in the subtle but significant differences in their ¹³C NMR chemical shifts. The most diagnostic signals are typically those of the olefinic carbons (Cα and Cβ) and the carboxyl carbon (C=O). In general, these carbons in the more sterically hindered (Z)-isomer will appear at a higher field (lower ppm value) compared to the (E)-isomer.

By carefully comparing the acquired spectrum of an unknown sample with the established or predicted data for the pure isomers, one can determine the stereochemistry of the sample.

Quantitative Analysis

¹³C NMR can also be used for the quantitative analysis of a mixture of (E) and (Z) isomers. For accurate quantification, it is essential to acquire the spectrum under conditions that ensure equal signal intensity for all carbon atoms, regardless of their relaxation times. This typically involves:

-

Using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any carbon in the molecule.

-

Employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

By integrating the well-resolved signals corresponding to the same carbon atom in each isomer, the molar ratio of the (E) and (Z) isomers in the mixture can be accurately determined.

Conclusion

¹³C NMR spectroscopy is a powerful and definitive technique for the structural elucidation and stereochemical analysis of the (E) and (Z) isomers of α-phenylcinnamic acid. The distinct chemical shifts of the carbon nuclei in each isomer, arising from differences in steric and electronic environments, provide a unique spectral fingerprint. This in-depth technical guide has provided the theoretical foundation, a detailed experimental protocol, and a comprehensive approach to data analysis and interpretation. By following the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can confidently utilize ¹³C NMR to characterize and differentiate the stereoisomers of α-phenylcinnamic acid, a crucial step in advancing their respective fields.

References

-

Pálinkó, I., Burrichter, A., Rasul, G., Török, B., Prakash, G. K. S., & Olah, G. A. (1998). Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations. Journal of the Chemical Society, Perkin Transactions 2, (2), 379-385. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Foreword: Beyond a Simple Reaction, A Gateway to Photopharmacology

An In-depth Technical Guide to the cis-trans Isomerization of α-Phenylcinnamic Acid

To the dedicated researcher, scientist, or drug development professional, the isomerization of α-phenylcinnamic acid is far more than a classic organic chemistry demonstration. It is a powerful model system that encapsulates the fundamental principles of photochemistry, stereoisomerism, and reaction kinetics. The ability to control molecular geometry with an external stimulus like light opens a gateway to designing sophisticated, spatially and temporally controlled therapeutic agents—so-called "photoswitchable" drugs.

This guide is structured not as a rigid textbook chapter but as a narrative from a field-proven perspective. We will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the practical implications of this fascinating molecular transformation. Our exploration will be grounded in established science, providing you with both the foundational knowledge and the practical methodologies to harness the potential of α-phenylcinnamic acid and its analogues in your own research endeavors.

The Tale of Two Isomers: A Comparative Physicochemical Profile

α-Phenylcinnamic acid, also known as 2,3-diphenylacrylic acid, exists as two distinct geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[1][2] The spatial arrangement of the two phenyl groups and the carboxylic acid moiety around the central carbon-carbon double bond dictates their physical and chemical properties. The (E)-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the bulky phenyl groups.[3] However, semiempirical quantum chemical calculations have suggested that the (Z)-isomer may be slightly more stable in certain contexts.[4]

Understanding the distinct properties of each isomer is paramount for their separation, characterization, and application.

| Property | (Z)-α-Phenylcinnamic Acid (cis) | (E)-α-Phenylcinnamic Acid (trans) | Rationale for Difference & Significance |

| CAS Registry Number | 91-47-4[5] | 91-48-5[5] | Unique identifiers for sourcing and regulatory purposes. |

| Melting Point | 172-174 °C[6] | 138-139 °C[5] | The higher melting point of the cis isomer is unusual and reflects different crystal packing efficiencies. This significant difference is a key tool for purification by crystallization. |

| pKa (in 60% ethanol) | 6.1[5] | 4.8[5] | The trans isomer is a stronger acid. This difference in acidity can be exploited for separation techniques like liquid-liquid extraction at controlled pH. |

| UV λmax (in ethanol) | 223, 280 nm[5] | 222, 289 nm[5] | The slight red-shift in the trans isomer's secondary peak is due to a more planar and extended conjugation system. This difference is the basis for monitoring isomerization using UV-Vis spectroscopy.[7] |

| Solubility | Less soluble[5] | More soluble[5] | Differences in polarity and crystal lattice energy affect solubility, which is a critical factor in choosing solvents for reactions and purification. |

| Thermodynamic Stability | Less stable (generally) | More stable[3] | The trans isomer minimizes steric repulsion between the bulky phenyl groups, making it the lower-energy state. This drives the thermal back-reaction from cis to trans. |

The Isomerization Engine: Mechanisms of Transformation

The interconversion between the cis and trans forms of α-phenylcinnamic acid is not spontaneous under ambient conditions due to the high energy barrier for rotation around the C=C double bond. This conversion requires a significant energy input, typically in the form of light (photochemical isomerization) or heat (thermal isomerization).

Photochemical Isomerization: A Light-Driven Switch

The most common method for converting the more stable trans isomer to the cis isomer is through UV irradiation.[8] This process is a cornerstone of photochemistry and proceeds through a well-understood mechanism.

The core principle is that absorption of a photon excites a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[9] This excitation weakens the π-bond component of the C=C double bond, effectively reducing the barrier to rotation.[9] The molecule can then rotate around the central C-C single bond in the excited state. Upon relaxation back to the electronic ground state, it can form either the cis or trans isomer. Over time, irradiating a solution of the trans isomer will lead to a mixture of both, eventually reaching a dynamic equilibrium known as a photostationary state (PSS).[10]

Thermal and Catalytic Isomerization: The Path to Stability

The cis isomer, being sterically hindered and generally less stable, can revert to the trans form upon heating. The thermal process provides the necessary activation energy to overcome the rotational barrier in the ground state. The equilibrium for the thermal reaction lies almost completely on the side of the trans isomer.[10]

This back-isomerization can also be accelerated by catalysts. A trace amount of iodine, for instance, can effectively catalyze the conversion of the cis isomer to the trans isomer under mild conditions, even with sunlight as the energy source.[11]

Field-Proven Methodologies: Synthesis and Isomerization Protocols

Theoretical understanding must be paired with robust, reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies grounded in established literature.

Protocol 1: Synthesis of (Z)-α-Phenylcinnamic Acid via Perkin Condensation

This procedure is a reliable method for preparing the cis isomer, which serves as the starting material for many isomerization studies.[12]

Causality Behind the Choices:

-

Reagents: Benzaldehyde and phenylacetic acid are the core building blocks. Acetic anhydride serves as a dehydrating agent, while triethylamine acts as the base to deprotonate phenylacetic acid, forming the necessary nucleophile.

-

Reflux: Heating under reflux provides the activation energy needed for the condensation reaction to proceed at a reasonable rate.

-

Steam Distillation: This step is crucial for removing unreacted benzaldehyde and other volatile impurities, simplifying the purification process.

-

Recrystallization: Using an ethanol/water solvent system allows for effective purification, as the desired product has lower solubility in the cold solvent mixture than the impurities.

Step-by-Step Procedure:

-

In a 500 mL round-bottomed flask, combine 40.5 mL (0.40 mole) of purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[12]

-

Gently boil the mixture under a reflux condenser for 5 hours.[12]

-

After cooling, configure the apparatus for steam distillation. Steam distil the mixture until the distillate is no longer cloudy, collecting an additional ~50 mL. This removes volatile impurities.[12]

-

Cool the aqueous residue in the flask and decant the liquid from the solid product.

-

Dissolve the crude solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution back to this hot ethanol solution.

-

Heat the mixture to boiling, add 2 g of decolorizing carbon, and filter the hot solution to remove the carbon.

-

Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold water, and dry. The expected yield of purified (Z)-α-phenylcinnamic acid (m.p. 172–173 °C) is approximately 48–53 g.[12]

Protocol 2: Photochemical trans → cis Isomerization

This protocol details the conversion of the commercially available (or thermally relaxed) trans isomer to the cis isomer using UV light.

Causality Behind the Choices:

-

Solvent: A solvent like ethanol or acetonitrile is chosen because it dissolves the acid and is transparent to the UV wavelengths used for irradiation, preventing the solvent from absorbing the energy.

-

UV Source: A mercury lamp with a filter for a specific wavelength (e.g., 365 nm) provides high-intensity light in the UV-A region, which is effectively absorbed by the molecule to initiate isomerization.[13][14]

-

Quartz Cuvette: Quartz is used instead of glass or plastic because it is transparent to UV light below ~350 nm, ensuring the sample receives the full energy from the lamp.

Step-by-Step Procedure:

-

Prepare a dilute solution of (E)-α-phenylcinnamic acid (e.g., 1x10⁻⁵ M) in a UV-transparent solvent like spectroscopic grade ethanol.

-

Transfer the solution to a 10 mm path length quartz cuvette.

-

Record an initial UV-Vis absorption spectrum of the solution from 200-400 nm. Note the absorbance maximum around 289 nm.

-

Place the cuvette in a sample holder and irradiate it with a UV lamp (e.g., a 365 nm LED or a filtered mercury lamp).

-

At regular intervals (e.g., every 30 seconds), briefly stop the irradiation and record a new UV-Vis spectrum.

-

Observe the decrease in the absorbance peak corresponding to the trans isomer (~289 nm) and the simultaneous increase in the peak corresponding to the cis isomer (~280 nm). An "isosbestic point"—a wavelength where the absorbance does not change—should be visible, indicating a clean conversion between two species.

-

Continue irradiation until the spectra no longer change, indicating that the photostationary state (PSS) has been reached.

Significance in Drug Development: The Power of a Molecular Switch

The starkly different geometries of cis and trans isomers can lead to profoundly different biological activities. One isomer might fit perfectly into the binding site of a target receptor, while the other is completely inactive.[15] This principle of stereospecificity is fundamental to modern pharmacology.

The ability to interconvert isomers using light forms the basis of photopharmacology . This cutting-edge field aims to develop drugs that can be "switched on" or "off" at a specific location and time using light.

-

Spatio-temporal Control: A drug could be administered systemically in its inactive form (e.g., the trans isomer) and then activated only at the site of disease (e.g., a tumor) by shining light of a specific wavelength, minimizing off-target side effects.

-

Dosage Modulation: The "dose" of the active drug could be precisely controlled by modulating the intensity and duration of the light exposure.

-

Model Systems: Cinnamic acid derivatives serve as excellent scaffolds for developing new photoswitchable molecules.[3][16] Their well-understood isomerization mechanism allows researchers to focus on modifying the substituents to tune pharmacological activity and light-responsiveness.

Conclusion

The cis-trans isomerization of α-phenylcinnamic acid is a rich and enabling chemical transformation. It provides a tangible link between the fundamental principles of molecular structure, energy, and reactivity. For scientists in discovery and development, mastering the techniques to control and analyze this isomerization is not merely an academic exercise. It is an investment in building the skills required to design the next generation of smart therapeutics, where activity is not just inherent to a molecule, but a property that can be controlled on demand.

References

- Converting method for cis and trans isomers of cinnamic acid compound. Google Patents.

-

Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. ResearchGate. Available at: [Link].

-

α-PHENYLCINNAMIC ACID. Organic Syntheses Procedure. Available at: [Link].

-

Photochemical Isomerization. YouTube. Available at: [Link].

-

alpha-Phenylcinnamic Acid. PubChem. Available at: [Link].

-

alpha-Phenylcinnamic acid, (E)-. PubChem. Available at: [Link].

-

Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. bioRxiv. Available at: [Link].

-

Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions (RSC Publishing). Available at: [Link].

-

Isomerization of trans-cinnamic acid to cis-cinnamic acid. ResearchGate. Available at: [Link].

-

Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. bioRxiv. Available at: [Link].

-

Structure and isomerization of alpha-phenylcinnamic acid stereoisomers - reaction pathway and transition-state structure by semiempirical methods. Repository of the Academy's Library. Available at: [Link].

-

A review of drug isomerism and its significance. PMC - NIH. Available at: [Link].

-

Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. MDPI. Available at: [Link].

-

cis-STILBENE. Organic Syntheses Procedure. Available at: [Link].

-

Photoisomerization of compounds 1 and 2 monitored by UV-Vis... ResearchGate. Available at: [Link].

-

Gas chromatographic-mass spectrometric determination of alpha-phenylcinnamic acid isomers: Practical and theoretical aspects. Repository of the Academy's Library. Available at: [Link].

-

Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. PMC - NIH. Available at: [Link].

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

-

Stilbene Photoisomerization: What's in it for Us?. ScholarWorks@BGSU. Available at: [Link].

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Available at: [Link].

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Advanced Organic Chemistry. Available at: [Link].

-

Photoisomerization Dynamics of Stiff-Stilbene in Solution. ResearchGate. Available at: [Link].

-

8 - Wiley-VCH. Wiley Online Library. Available at: [Link].

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

-

Tuning the Circularly Polarized Reflection from Cholesteric Hydroxypropyl Cellulose Using Molecular Photoswitches. MPG.PuRe. Available at: [Link].

-

Ultrafast photoisomerization of stilbenes. ResearchGate. Available at: [Link].

-

Cis-Trans Using UV-VIS. Scribd. Available at: [Link].

-

alpha-Phenylcinnamic acid, (Z)-. PubChem. Available at: [Link].

-

Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde over Ag+-Exchanged Beta-Zeolite in Toluene. KOREASCIENCE. Available at: [Link].

Sources

- 1. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure and isomerization of alpha-phenylcinnamic acid stereoisomers - reaction pathway and transition-state structure by semiempirical methods - Repository of the Academy's Library [real.mtak.hu]

- 5. alpha-Phenylcinnamic Acid [drugfuture.com]

- 6. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. biorxiv.org [biorxiv.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Stereochemistry of α-Phenylcinnamic Acid

Abstract

α-Phenylcinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carbon-carbon double bond substituted with two phenyl groups and a carboxylic acid, gives rise to geometric isomerism. This guide provides a comprehensive exploration of the stereochemistry of α-phenylcinnamic acid, focusing on the synthesis, separation, and characterization of its (E) and (Z) isomers. We delve into the mechanistic underpinnings of stereoselective synthesis via the Perkin reaction, detail robust protocols for isomer separation, and present a comparative analysis of characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this important compound.

Introduction: The Significance of Geometric Isomerism

α-Phenylcinnamic acid (2,3-diphenylpropenoic acid) exists as two geometric isomers, designated (E) and (Z)[1][2]. This isomerism arises from the restricted rotation around the C=C double bond. The spatial arrangement of the substituents—specifically the two phenyl groups and the carboxylic acid—defines the isomer.

-

(Z)-α-Phenylcinnamic acid: The two phenyl groups are on the same side of the double bond (cis).

-

(E)-α-Phenylcinnamic acid: The two phenyl groups are on opposite sides of the double bond (trans).

The distinction between these isomers is not trivial. Their differing three-dimensional structures lead to distinct physical properties, such as melting point, solubility, and spectroscopic signatures[3]. More critically, in fields like drug development, stereoisomers can exhibit vastly different pharmacological activities and metabolic fates. Therefore, the ability to selectively synthesize, separate, and definitively characterize these isomers is paramount for any application. This guide provides the foundational knowledge and practical protocols to achieve this control.

The Stereoisomers of α-Phenylcinnamic Acid

The core structural difference between the (E) and (Z) isomers dictates their relative stability and physical properties. The (Z)-isomer, with the two bulky phenyl groups on the same side of the double bond, experiences significant steric hindrance. This repulsion forces the phenyl rings out of the plane of the double bond, leading to a less stable, higher-energy conformation compared to the (E)-isomer[4]. The (E)-isomer allows the phenyl groups to be positioned further apart, minimizing steric strain.

Figure 1. Chemical structures of the (Z) and (E) isomers of α-phenylcinnamic acid.

This fundamental difference in stability and shape manifests in their physical properties, which are crucial for both separation and characterization.

Stereoselective Synthesis: The Perkin Reaction

The most common and effective method for synthesizing α-phenylcinnamic acid is a modification of the Perkin reaction[4][5]. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a carboxylic acid anhydride. In this specific case, phenylacetic acid is condensed with benzaldehyde using acetic anhydride as a dehydrating agent and a base like triethylamine as the catalyst[4][5].

Causality of Stereoselectivity: The Perkin reaction does not produce a random mixture of isomers. It typically favors the formation of the more thermodynamically stable isomer. In the synthesis of α-phenylcinnamic acid, the reaction conditions, particularly the extended heating (reflux), allow for equilibration. The intermediate formed during the reaction can isomerize to the more stable configuration, which minimizes steric strain. Consequently, the (Z)-isomer (with phenyl groups cis to each other) is often the major product because it is thermodynamically more stable than the isomer where the phenyl and carboxyl groups are cis.[3][5] It is important to note that nomenclature can be confusing; the isomer with cis-phenyl groups is the (Z)-isomer, while some older literature may refer to it as the cis-form[3][5].

Figure 2. High-level workflow for the synthesis of α-phenylcinnamic acid via Perkin reaction.

Separation of (E) and (Z) Stereoisomers

A successful synthesis yields a mixture of the (E) and (Z) isomers. The ability to isolate each in high purity is essential. The distinct physical properties of the isomers, stemming from their different shapes and polarities, are exploited for separation.

Fractional Crystallization

Fractional crystallization is a classical and effective technique for separating the isomers based on their differential solubilities in a given solvent system. The (Z)-isomer is generally less soluble than the (E)-isomer in many common solvents, allowing it to be crystallized preferentially from a solution containing both[3].

Field-Proven Protocol: Separation by Fractional Crystallization

This protocol provides a self-validating system, where the purity of the separated fractions is confirmed by melting point analysis.

Objective: To separate a mixture of (E) and (Z)-α-phenylcinnamic acid.

Materials:

-

Crude α-phenylcinnamic acid mixture

-

Ether

-

Petroleum ether (or hexane)

-

Beakers and Erlenmeyer flasks

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude mixture of α-phenylcinnamic acid in a minimum amount of hot ether in an Erlenmeyer flask. Ensure all solid has dissolved.

-

Induce Crystallization: Slowly add petroleum ether to the hot solution until a slight turbidity (cloudiness) persists. This indicates the solution is nearing saturation.

-

First Fraction (Z-Isomer): Allow the flask to cool slowly to room temperature, and then cool further in an ice bath. The less soluble (Z)-isomer will crystallize out as silky needles[3].

-

Isolation of Z-Isomer: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold ether/petroleum ether mixture to remove any adhering solution containing the (E)-isomer.

-

Purity Verification (Z-Isomer): Dry the crystals and determine their melting point. Pure (Z)-α-phenylcinnamic acid has a melting point of approximately 174°C[3]. If the melting point is low or has a broad range, recrystallize this fraction.

-

Second Fraction (E-Isomer): Take the filtrate from step 4, which is now enriched in the more soluble (E)-isomer. Evaporate the solvent to concentrate the solution.

-

Isolation of E-Isomer: Cool the concentrated filtrate to induce crystallization of the (E)-isomer, which often forms stout prisms[3]. Collect these crystals by suction filtration.

-

Purity Verification (E-Isomer): Dry the crystals and determine their melting point. Pure (E)-α-phenylcinnamic acid has a melting point of approximately 138-139°C[3]. Recrystallize if necessary.

Stereochemical Characterization

Once the isomers are separated, their identity and purity must be confirmed using analytical techniques.

Melting Point Analysis